80‑Fold Superior Potency Versus Gallium Acetylacetonate in Gallium‑Resistant Lung Cancer Cells
Compound 5476423 (CAS 901229‑09‑2) exhibited an 80‑fold increase in anti‑proliferative potency against gallium‑resistant (R) A549 lung adenocarcinoma cells compared with gallium acetylacetonate (GaAcAc), a clinically relevant gallium compound . The closely related lead compound 7919469 achieved only a 13‑fold improvement in the identical assay, highlighting the superiority of the 1‑(3,4‑dimethylphenyl)‑3‑(4‑ethoxyphenyl)‑8‑fluoro substitution pattern .
| Evidence Dimension | IC₅₀ (anti‑proliferative activity) measured in gallium‑resistant A549 cells |
|---|---|
| Target Compound Data | 80‑fold more potent than GaAcAc (exact IC₅₀ value reported in the full‑text source) |
| Comparator Or Baseline | Compound 7919469 (13‑fold more potent than GaAcAc); GaAcAc (baseline) |
| Quantified Difference | Target compound shows a 6.2‑fold larger potency shift relative to GaAcAc compared with compound 7919469 (80‑fold vs. 13‑fold) |
| Conditions | Human lung adenocarcinoma A549 cells selected for gallium resistance (R‑cells); cell viability assay |
Why This Matters
For researchers procuring a starting point for gallium‑resistant lung cancer studies, this compound provides a substantially larger therapeutic window than the next‑best analog from the same screen.
- [1] Oyewumi MO, et al. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. PMID: 25131538. View Source
